molecular formula C13H12O2 B3056392 4-(3-Methoxyphenyl)phenol CAS No. 71022-86-1

4-(3-Methoxyphenyl)phenol

Cat. No.: B3056392
CAS No.: 71022-86-1
M. Wt: 200.23 g/mol
InChI Key: GZZXHAGDCYWOOA-UHFFFAOYSA-N
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Description

Significance of Biphenyl (B1667301) Derivatives in Organic Chemistry

Biphenyls and their derivatives are fundamental structural motifs in organic chemistry. arabjchem.org Initially recognized for their use as heat transfer agents and in the production of polychlorinated biphenyls (PCBs), their role has evolved dramatically. arabjchem.orgijsdr.org Today, the biphenyl scaffold is a key component in a wide array of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic light-emitting diodes (OLEDs). rsc.orgijsdr.org

The importance of biphenyl derivatives stems from their unique stereochemical and electronic properties. The bond connecting the two phenyl rings allows for rotational isomerization, leading to the phenomenon of atropisomerism when bulky substituents are present, a feature that is critical in the design of chiral ligands and catalysts. arabjchem.org Furthermore, the extended π-system of the biphenyl core influences the electronic properties of the molecule, making it a valuable component in the design of liquid crystals and fluorescent materials. rsc.orgresearchgate.net The synthesis of functionalized biphenyls is a major focus in organic chemistry, with cross-coupling reactions like the Suzuki-Miyaura coupling being instrumental in their preparation. rsc.org

Role of Methoxylated and Hydroxylated Aromatic Compounds

Methoxylated and hydroxylated aromatic compounds are ubiquitous in nature and synthetic chemistry, playing crucial roles in biological processes and material science. The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on an aromatic ring significantly alters its chemical reactivity and physical properties. nih.govmicrobiologyresearch.org

The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing a molecule's solubility and its ability to interact with biological targets such as enzymes and receptors. nih.gov It is a key functional group in many natural products and pharmaceuticals. archivesofmedicalscience.com The methoxy group, while also influencing polarity, primarily acts as an electron-donating group through resonance, which can direct the course of electrophilic aromatic substitution reactions. frontiersin.org The metabolic O-demethylation of a methoxy group to a hydroxyl group is a common biotransformation pathway for many drugs, highlighting the interplay between these two functional groups in medicinal chemistry. nih.gov The strategic placement of hydroxyl and methoxy groups on aromatic scaffolds is a powerful tool for fine-tuning the properties of a molecule for a specific application. ontosight.aifoodb.ca

Scope and Research Potential of 4-(3-Methoxyphenyl)phenol

The research potential of this compound lies in its utility as a building block for more complex molecules. ontosight.ai It can serve as a precursor in the synthesis of polymers and as a scaffold for the development of new compounds with potential biological activities. ontosight.ai The exploration of its synthesis, reactivity, and the properties of its derivatives could lead to the discovery of novel materials and pharmacologically active agents.

Compound Information

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZXHAGDCYWOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80499332
Record name 3'-Methoxy[1,1'-biphenyl]-4-ol
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Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71022-86-1
Record name 3′-Methoxy[1,1′-biphenyl]-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71022-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 3 Methoxyphenyl Phenol

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available precursors. For 4-(3-Methoxyphenyl)phenol, the most logical disconnection is the carbon-carbon single bond connecting the two phenyl rings. This leads to two primary sets of synthons, which in turn suggest readily available starting materials.

Primary Disconnection:

Retrosynthetic analysis of this compound

Route A: This disconnection identifies a 3-methoxyphenyl (B12655295) synthon and a 4-hydroxyphenyl synthon. The corresponding synthetic equivalents would be a 3-methoxyphenyl derivative (e.g., 3-methoxyphenylboronic acid or a 3-methoxyphenyl halide) and a 4-hydroxyphenyl derivative (e.g., a 4-halophenol or 4-hydroxybenzeneboronic acid). Protecting the phenolic hydroxyl group may be necessary depending on the chosen coupling reaction.

Route B: This alternative disconnection suggests a 3-methoxyphenyl halide and a phenol-derived organometallic reagent or a 4-hydroxyphenyl halide and a 3-methoxyphenyl organometallic reagent.

Based on this analysis, the key precursors for the synthesis of this compound are derivatives of anisole (B1667542) and phenol (B47542). The choice of specific precursors is dictated by the selected carbon-carbon bond-forming strategy.

Carbon-Carbon Coupling Strategies for Biphenyl (B1667301) Formation

The construction of the biphenyl core is the cornerstone of synthesizing this compound. Modern organic chemistry offers a variety of powerful cross-coupling reactions to achieve this transformation with high efficiency and selectivity.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Ullmann, Sonogashira Analogues)

Palladium- and copper-catalyzed cross-coupling reactions are the most prevalent methods for forming the aryl-aryl bond in biphenyl synthesis.

Suzuki-Miyaura Coupling: This is one of the most widely used methods for biphenyl synthesis due to its mild reaction conditions and the commercial availability and stability of boronic acids. The reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For this compound, two main approaches are feasible:

Coupling of 3-methoxyphenylboronic acid with a 4-halophenol (e.g., 4-bromophenol (B116583) or 4-iodophenol). The phenolic proton is acidic and may require protection or the use of a strong enough base to deprotonate it in situ.

Coupling of (4-hydroxyphenyl)boronic acid with a 3-haloanisole (e.g., 3-bromoanisole (B1666278) or 3-iodoanisole).

Reactant 1Reactant 2CatalystBaseSolvent
3-Methoxyphenylboronic acid4-BromophenolPd(PPh₃)₄K₂CO₃Toluene (B28343)/Water
(4-Hydroxyphenyl)boronic acid3-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Dioxane/Water

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. While not a direct route to biphenyls, it can be adapted. For instance, a 3-methoxyphenyl halide could be coupled with a protected 4-vinylphenol (B1222589) derivative, followed by a subsequent aromatization step. However, this is a less direct and therefore less common approach for this specific target.

Ullmann Condensation: The Ullmann reaction is a classical method for forming aryl-aryl bonds using a copper catalyst, typically at elevated temperatures. The reaction involves the coupling of two aryl halides. A variation, the Ullmann condensation, can couple an aryl halide with a phenol. To synthesize this compound, one could react a 3-haloanisole with phenol in the presence of a copper catalyst and a base. However, regioselectivity can be an issue, and modern cross-coupling reactions are often preferred due to their milder conditions and higher selectivity.

Sonogashira Coupling Analogues: The Sonogashira reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. While not directly forming a biphenyl bond, a subsequent cyclization or rearrangement of a diarylacetylene intermediate could potentially lead to a biphenyl structure. This represents a more complex and less direct synthetic route.

Direct Arylation Approaches

Direct arylation is an increasingly popular strategy that involves the formation of an aryl-aryl bond by activating a C-H bond on one of the aromatic rings, thus avoiding the need for pre-functionalized starting materials like boronic acids or organohalides.

For the synthesis of this compound, a direct arylation approach could involve the palladium-catalyzed coupling of 3-methoxyphenol (B1666288) with an arylating agent or the direct arylation of phenol with a 3-methoxyphenyl derivative. The regioselectivity of C-H activation is a critical aspect of this strategy and is often directed by the existing functional groups on the aromatic rings.

Functional Group Interconversion and Derivatization Pathways

In addition to forming the biphenyl core, the synthesis of this compound may involve the introduction or modification of the phenol and methoxy (B1213986) functional groups at different stages of the synthetic sequence.

Strategies for Phenol Moiety Introduction

The phenolic hydroxyl group can be introduced in several ways:

Direct use of a phenol precursor: As discussed in the cross-coupling strategies, a 4-halophenol or (4-hydroxyphenyl)boronic acid can be used directly.

Demethylation of a methoxy group: A common strategy is to perform the cross-coupling reaction with a dimethoxybiphenyl precursor, such as coupling 3-methoxyphenylboronic acid with 4-bromoanisole, to form 3,4'-dimethoxybiphenyl. The 4'-methoxy group can then be selectively cleaved to yield the desired phenol. Reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) are commonly used for this demethylation.

PrecursorReagentProduct
3,4'-DimethoxybiphenylBBr₃This compound
3,4'-DimethoxybiphenylHBrThis compound

Methods for Methoxy Group Introduction and Manipulation

The methoxy group is generally stable under many reaction conditions and is often present in one of the starting materials.

Direct use of a methoxy-containing precursor: The most straightforward approach is to use a 3-methoxyphenyl derivative, such as 3-methoxyphenylboronic acid or a 3-haloanisole, as a starting material.

Methylation of a hydroxyl group: In a less common route, one could start with a dihydroxybiphenyl precursor and selectively methylate one of the hydroxyl groups. This would require careful selection of protecting groups and reaction conditions to achieve the desired regioselectivity. For instance, starting with 3,4'-biphenyldiol, one could selectively protect the 4'-hydroxyl group, methylate the 3-hydroxyl group, and then deprotect to obtain the final product.

Optimization of Reaction Conditions and Yield Enhancement

Achieving a high yield of this compound requires careful optimization of several reaction parameters. The choice of catalyst, ligand, base, solvent, and temperature all play critical roles in the efficiency of cross-coupling reactions.

The synthesis of this compound can be approached by coupling a derivative of 3-methoxyphenol with a derivative of phenol. For instance, in a Suzuki-Miyaura coupling, this would typically involve the reaction of 4-bromo-1-methoxybenzene with (3-methoxyphenyl)boronic acid or a similar combination. The optimization of such a reaction focuses on maximizing the rate of the desired cross-coupling while minimizing side reactions.

Key Optimization Parameters:

Catalyst and Ligand: Palladium-based catalysts are most common for Suzuki and Kumada couplings. The choice of ligand is crucial; bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can significantly enhance catalyst activity, particularly with less reactive substrates like aryl chlorides. nih.govacs.org For Ullmann couplings, copper catalysts are used, and the addition of N,N- or N,O-chelating ligands can permit lower reaction temperatures. organic-chemistry.org

Base: The base is essential in the Suzuki-Miyaura reaction to activate the boronic acid. Inorganic bases such as potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. organic-chemistry.orgsandiego.edu The choice of base can influence both the reaction rate and the suppression of side products.

Solvent: The solvent system affects the solubility of reactants and the stability of the catalyst. While traditional Suzuki reactions often use organic solvents like toluene or tetrahydrofuran (B95107) (THF), the use of polar aprotic solvents or even aqueous mixtures can be beneficial. researchgate.net For Ullmann reactions, non-polar solvents like toluene or xylene have been shown to be effective. researchgate.net

Temperature: Reaction temperature directly influences the reaction rate. While higher temperatures can increase speed, they may also lead to catalyst degradation or increased side-product formation. inovatus.es Optimization often involves finding the lowest effective temperature to maintain catalyst stability and selectivity. For instance, some Kumada couplings can be performed at room temperature with the right catalyst system. organic-chemistry.org

Reagent Addition: In reactions involving highly reactive reagents like Grignard reagents in the Kumada coupling, controlling the rate of addition is a key optimization strategy. Slow, syringe-pump addition can match the rate of transmetalation with the rate of oxidative addition, minimizing side reactions with sensitive functional groups and improving chemoselectivity. researchgate.net

The following interactive table illustrates how varying these parameters can impact the yield of this compound in a hypothetical Suzuki-Miyaura coupling reaction between 4-bromophenol (protected) and 3-methoxyphenylboronic acid.

EntryCatalyst (mol%)LigandBaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (3)PPh₃Na₂CO₃Toluene/H₂O10065
2Pd(OAc)₂ (2)SPhosK₃PO₄Toluene/H₂O10088
3Pd(OAc)₂ (2)SPhosK₃PO₄Dioxane/H₂O8092
4Pd(OAc)₂ (2)XPhosK₃PO₄Dioxane/H₂O8095
5Pd(OAc)₂ (2)SPhosCs₂CO₃Dioxane/H₂O8091
6Pd(OAc)₂ (1)XPhosK₃PO₄Dioxane/H₂O8085

Green Chemistry Considerations in Synthesis

Incorporating green chemistry principles into the synthesis of this compound is essential for developing environmentally sustainable and economically viable processes. This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. inovatus.es

Key Green Chemistry Strategies:

Solvent Selection: A significant portion of waste in chemical processes comes from solvents. nih.gov Replacing hazardous organic solvents like DMF, NMP, or dioxane with greener alternatives is a primary goal. acsgcipr.org Cross-coupling reactions, including the Suzuki-Miyaura coupling, have been successfully performed in aqueous media, which is non-toxic, non-flammable, and inexpensive. sandiego.eduresearchgate.net Other green solvents include bio-based options and deep eutectic solvents. nih.govinovatus.es

Catalyst Recovery and Recycling: Precious metal catalysts like palladium are expensive and have a high environmental footprint associated with their extraction. acsgcipr.org Developing methods to recover and reuse the catalyst is a key aspect of green synthesis. Heterogeneous catalysts, such as palladium supported on carbon (Pd/C), can be easily filtered and reused. acsgcipr.org Other strategies include using fluorous precatalysts that can be recovered through solid-phase extraction or thermoresponsive catalysts that can be separated by changing the temperature. acs.orgresearchgate.net Electrochemical methods are also emerging for recovering palladium from waste streams. acs.org

Atom Economy and Process Efficiency: One-pot reactions, where multiple synthetic steps are performed in the same reactor without isolating intermediates, can significantly improve efficiency and reduce waste. For example, environmentally friendly Miyaura borylation can be combined with a Suzuki-Miyaura coupling in a one-pot process, avoiding the isolation of the boronic ester intermediate. rsc.org

Use of Milder Reaction Conditions: Developing catalytic systems that operate at lower temperatures and without the need for ligands reduces energy consumption and material use. rsc.orgrsc.org Ligand-free Ullmann couplings have been developed using palladium nanoparticles generated in situ, operating at room temperature. rsc.org Similarly, copper-catalyzed Ullmann-type reactions can proceed under mild conditions in air and without additional ligands when using deep eutectic solvents. nih.gov

Alternative Catalysts: While palladium is highly effective, research into using more earth-abundant and less toxic metals like copper and iron as catalysts is an active area of green chemistry. researchgate.netacs.org The Ullmann reaction, which uses a copper catalyst, is an inherently greener alternative to palladium-catalyzed methods in this respect. organic-chemistry.orgmdpi.com

The following table compares a traditional synthetic approach for a biaryl compound with a greener alternative, highlighting the improvements based on green chemistry principles.

ParameterTraditional Synthesis (e.g., Suzuki Coupling)Greener Synthesis Approach
SolventDioxane or Toluene (Volatile, hazardous)Water or Ethanol/Water mixture (Benign, renewable) organic-chemistry.orgrsc.org
CatalystHomogeneous Pd(PPh₃)₄ (Difficult to recover)Heterogeneous Pd/C or recyclable fluorous Pd-precatalyst (Easily recovered and reused) acs.orgacsgcipr.org
LigandComplex, multi-step synthesis phosphine ligandsLigand-free conditions or simple, low molecular weight ligands acsgcipr.orgrsc.org
BaseOrganic amine basesSimple inorganic bases (e.g., K₂CO₃, K₃PO₄) acsgcipr.org
Energy UseHigh temperature (e.g., >100°C)Lower temperature (e.g., Room temp to 80°C) or microwave irradiation rsc.orgmdpi.com
ProcessMulti-step with isolation of intermediatesOne-pot, multi-reaction sequence (e.g., borylation/coupling) rsc.org

Structural Elucidation and Comprehensive Characterization of 4 3 Methoxyphenyl Phenol

Advanced Spectroscopic Analysis

Spectroscopic techniques are fundamental to determining the molecular structure of a chemical compound. Each method provides unique information about the compound's atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-(3-Methoxyphenyl)phenol, one would expect to observe distinct signals for the aromatic protons on both phenyl rings, a singlet for the methoxy (B1213986) group protons, and a singlet for the phenolic hydroxyl proton. The splitting patterns of the aromatic signals would reveal the substitution pattern on the rings.

¹³C NMR: This method identifies the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum of this compound would show distinct signals for each of the carbon atoms in the biphenyl (B1667301) structure, including the methoxy-substituted carbon, the phenol-bearing carbon, and the other aromatic carbons.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic CH 6.8 - 7.5 m -
Phenolic OH 4.5 - 5.5 s -
Methoxy OCH₃ ~3.8 s -

Note: This is a generalized prediction. Actual values would need to be determined experimentally.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
Aromatic C-O (Phenol) 150 - 160
Aromatic C-O (Methoxy) 155 - 165
Aromatic C 110 - 145
Methoxy CH₃ 55 - 60

Note: This is a generalized prediction. Actual values would need to be determined experimentally.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of bonds.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Characteristic C-O stretching bands for the phenol (B47542) and the methoxy ether would also be present, typically in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. Aromatic C-H and C=C stretching vibrations would be observed in their characteristic regions.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Phenol O-H Stretching 3200 - 3600 (broad)
Aromatic C-H Stretching 3000 - 3100
Methoxy C-H Stretching 2850 - 2960
Aromatic C=C Stretching 1450 - 1600
Phenol C-O Stretching 1200 - 1300
Methoxy C-O Stretching 1000 - 1100

Note: This is a generalized prediction. Actual values would need to be determined experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The presence of two phenyl rings in this compound would result in characteristic absorption bands in the UV region, likely between 200 and 400 nm. The exact position and intensity of the absorption maxima (λmax) would be influenced by the substitution pattern and the solvent used.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

MS: In a mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation pattern would provide further structural information.

HRMS: High-resolution mass spectrometry would provide a highly accurate mass of the molecular ion, allowing for the determination of the precise elemental formula.

Crystallographic Studies

Crystallographic studies provide definitive information about the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System To be determined
Space Group To be determined
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) To be determined
β (°) To be determined
γ (°) To be determined
Volume (ų) To be determined
Z To be determined

Note: This table represents the type of data that would be obtained from a single crystal X-ray diffraction experiment, which has not been performed for this compound.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping the electron distribution of a molecule in relation to its neighbors, this method provides a detailed picture of the forces governing the crystal packing. The analysis generates a three-dimensional surface around a molecule, color-coded to highlight different types of close contacts.

The primary interactions would involve hydrogen bonding originating from the phenolic hydroxyl group, acting as a hydrogen bond donor, with the oxygen atoms of the methoxy or hydroxyl groups of neighboring molecules acting as acceptors. These O—H⋯O interactions are typically the most significant directional forces and would appear as distinct red spots on the dnorm map of the Hirshfeld surface nih.gov.

In addition to strong hydrogen bonds, the crystal packing would be significantly influenced by a network of weaker interactions. Two-dimensional fingerprint plots derived from the Hirshfeld surface can delineate and quantify the contribution of each type of contact. For related aromatic compounds, H⋯H contacts, representing van der Waals forces, often comprise the largest portion of the surface area nih.gov. Other important interactions for this compound would include C⋯H/H⋯C contacts, indicative of C—H⋯π interactions between the hydrogen atoms and the aromatic rings, as well as O⋯H/H⋯O and C⋯O/C⋯O contacts nih.gov.

Table 1: Predicted Intermolecular Contacts and Their Percentage Contributions for this compound based on Hirshfeld Surface Analysis of Analogous Compounds.

Interaction TypeDescriptionExpected Contribution Range (%)
O···H/H···ORepresents hydrogen bonding involving the hydroxyl and methoxy groups.30 - 40%
H···HRepresents non-directional van der Waals forces between hydrogen atoms.25 - 50%
C···H/H···CIncludes C—H···π interactions and general van der Waals contacts.15 - 40%
C···O/O···CContacts involving carbon and oxygen atoms.5 - 10%
C···CIndicative of π-π stacking interactions between aromatic rings.< 5%

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for verifying the purity of this compound and for its isolation from reaction mixtures or natural sources. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis and purification of non-volatile, thermally stable compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for biphenyl derivatives scielo.brnih.gov.

In a representative RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column, is used. The separation is achieved by eluting the sample with a polar mobile phase. For this compound, a gradient elution using a mixture of water (often acidified with trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is effective scielo.brnih.gov. The compound is retained on the column and separates from impurities based on its relative hydrophobicity. Detection is commonly performed using a UV-Vis or Photo Diode Array (PDA) detector, typically set at a wavelength around 254 nm where the aromatic rings exhibit strong absorbance nih.gov. The method's parameters can be optimized to ensure high resolution, accuracy, and reproducibility for both qualitative and quantitative analysis.

Table 2: Representative HPLC Parameters for the Analysis of this compound.

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile
Elution ModeGradient
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature25-30 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a highly sensitive technique for identifying and quantifying volatile and thermally stable compounds. However, phenolic compounds like this compound possess a polar hydroxyl group that can cause poor peak shape and thermal degradation in the GC system. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form prior to analysis nih.gov.

The most common derivatization method for phenols is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. The resulting TMS ether of this compound is significantly more volatile and less polar, making it amenable to GC analysis.

The derivatized sample is injected into the GC, where it is separated from other components on a capillary column (e.g., a non-polar DB-5ms column). The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for unambiguous identification of the compound. This technique is particularly valuable for detecting trace impurities.

Table 3: General GC-MS Parameters for the Analysis of Derivatized this compound.

ParameterTypical Condition
Derivatization AgentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
GC ColumnDB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium
Inlet Temperature250 - 280 °C
Oven ProgramInitial temp. ~100 °C, ramp to ~300 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole

Computational and Theoretical Investigations of 4 3 Methoxyphenyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations employ the principles of quantum mechanics to model molecular behavior. These methods are fundamental in elucidating the electronic properties and geometric configurations of chemical compounds.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT studies on molecules analogous to 4-(3-Methoxyphenyl)phenol, such as other substituted phenols and biphenyls, typically utilize functionals like B3LYP combined with basis sets like 6-311G(d,p) to optimize the molecular geometry and calculate electronic properties.

A DFT analysis of this compound would reveal the distribution of electron density across the molecule. The oxygen atoms of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are expected to be regions of high electron density, making them potential sites for electrophilic attack. The molecular electrostatic potential (MEP) map, a key output of DFT calculations, visually represents this charge distribution. For this molecule, the MEP would show negative potential (typically colored red) around the oxygen atoms and positive potential (blue) around the hydroxyl hydrogen, indicating its role as a hydrogen bond donor. elsevierpure.comresearchgate.netymerdigital.com

Table 1: Exemplary Calculated Electronic Properties for a Phenolic Compound This table presents typical values based on DFT calculations for analogous phenolic molecules, as specific data for this compound is not readily available in the cited literature.

Property Exemplary Value Unit
Dipole Moment ~2.5 - 3.5 Debye
Total Energy Varies with method Hartrees
Point Group C₁ -

The structure of this compound is characterized by the rotational freedom around the C-O-C ether linkage and the C-C bond connecting the phenyl rings. Conformational analysis is crucial for identifying the most stable three-dimensional arrangement of the molecule. The key variable is the dihedral angle between the two aromatic rings.

For biphenyl (B1667301) and its derivatives, the most stable conformation is typically non-planar due to steric hindrance between substituents on the rings. researchgate.netlibretexts.org However, in this compound, the substituents are not in the ortho positions, which would cause the most significant steric clash. Therefore, the energy barrier for rotation around the central C-C axis is expected to be relatively low, allowing for a range of accessible conformations at room temperature. stackexchange.com The global minimum energy conformation would likely feature a twisted arrangement of the phenyl rings, balancing steric effects and electronic conjugation. Computational studies on similar molecules show that molecules with methoxy and hydroxyl groups can exhibit significant conformational variability. acs.org

Table 2: Hypothetical Potential Energy Profile for Phenyl Ring Rotation This illustrative table shows how the relative energy might change with the dihedral angle between the two phenyl rings, based on general principles for substituted biphenyls.

Dihedral Angle (°) Relative Energy (kcal/mol) Stability
0 1.5 Unstable (Planar, Steric Strain)
45 0.0 Most Stable (Twisted)
90 0.8 Less Stable (Reduced Conjugation)
180 1.8 Unstable (Planar, Steric Strain)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, which is activated by the hydroxyl group. The LUMO would likely be distributed across the biphenyl system. The energy gap can be used to calculate global reactivity descriptors such as chemical hardness, softness, and electronegativity, which quantify the molecule's resistance to change in its electron distribution. researchgate.net

Table 3: Representative FMO Properties and Global Reactivity Descriptors Values are illustrative and based on typical findings for phenolic antioxidants.

Parameter Definition Exemplary Value (eV)
EHOMO Energy of Highest Occupied Molecular Orbital -5.5 to -6.0
ELUMO Energy of Lowest Unoccupied Molecular Orbital -0.5 to -1.0
Energy Gap (ΔE) ELUMO - EHOMO 4.5 to 5.5
Hardness (η) (ELUMO - EHOMO) / 2 2.25 to 2.75
Electronegativity (χ) -(ELUMO + EHOMO) / 2 3.0 to 3.5

Molecular Modeling and Simulation

Molecular modeling and simulation extend beyond static electronic structure to predict dynamic behavior, spectroscopic properties, and interactions between molecules.

Quantum chemical calculations are highly effective at predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. ymerdigital.com

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies. For this compound, key predicted peaks would include the O-H stretching vibration (typically around 3400-3600 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C aromatic ring stretching (1400-1600 cm⁻¹), and C-O stretching for the phenol and methoxy groups (1200-1300 cm⁻¹). ymerdigital.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. These predictions help in the assignment of experimental spectra, confirming the connectivity and chemical environment of each atom in the molecule. researchgate.net

Table 4: Predicted Characteristic IR Vibrational Frequencies This table shows expected frequency ranges for key functional groups.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
O-H Stretch Phenolic -OH 3400 - 3600
C-H Stretch Aromatic 3000 - 3100
C-H Stretch Methoxy -CH₃ 2850 - 2950
C=C Stretch Aromatic Rings 1400 - 1600
C-O Stretch Ether & Phenol 1200 - 1300

In the solid state, molecules of this compound would be organized in a specific crystal lattice determined by intermolecular forces. The primary interactions would be:

Hydrogen Bonding: The phenolic -OH group is a strong hydrogen bond donor and can interact with the oxygen atoms of the hydroxyl or methoxy groups of neighboring molecules, leading to the formation of chains or dimers.

π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron clouds of parallel rings attract each other.

Computational techniques like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions. iucr.org This analysis partitions the crystal space and maps different intermolecular contacts. For a molecule like this, it is expected that H···H, C···H, and O···H contacts would be the most significant contributors to the crystal packing. elsevierpure.com

Table 5: Hypothetical Contributions to Crystal Packing from Hirshfeld Surface Analysis This table illustrates the likely percentage contribution of different intermolecular contacts to the total Hirshfeld surface area.

Intermolecular Contact Expected Contribution (%) Type of Interaction
H···H 40 - 50% Van der Waals
C···H / H···C 25 - 35% Van der Waals, weak C-H···π
O···H / H···O 10 - 20% Hydrogen Bonding
C···C 3 - 7% π-π Stacking

Reaction Mechanism Studies through Computational Approaches

Computational chemistry has emerged as a powerful tool for elucidating the intricate mechanisms of chemical reactions, offering insights into transient states and reaction pathways that are often difficult to observe experimentally. For this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding its reactivity, especially in the context of antioxidant activity and enzymatic oxidation.

A primary focus of computational investigations into phenols, including methoxyphenol derivatives, has been the elucidation of their antioxidant mechanisms. Substituted phenols are recognized as significant antioxidants due to their ability to transfer a phenolic hydrogen atom to chain-carrying peroxyl radicals at a rate much faster than chain propagation. researchgate.net Computational studies have explored three primary mechanisms for this radical scavenging activity:

Hydrogen Atom Transfer (HAT): In this mechanism, the phenol donates its phenolic hydrogen atom directly to a radical, neutralizing it. The feasibility of this pathway is often evaluated by calculating the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates a greater ease of hydrogen donation.

Single Electron Transfer followed by Proton Transfer (SET-PT): This two-step mechanism involves the initial transfer of an electron from the phenol to the radical, forming a radical cation. This is followed by the transfer of a proton to the radical anion. The ionization potential (IP) is a key descriptor for the initial electron transfer step.

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is particularly relevant in polar solvents and involves the deprotonation of the phenol to form a phenoxide anion, which then donates an electron to the radical. The proton affinity (PA) and electron transfer enthalpy (ETE) are important parameters for this pathway. researchgate.net

DFT calculations on various methoxyphenols have shown that in the gas phase, the HAT mechanism is generally more favored. researchgate.net However, the polarity of the solvent can significantly influence the reaction pathway, with the SPLET mechanism gaining importance in more polar environments. researchgate.net These computational approaches allow for the precise evaluation of energetic parameters related to antioxidant activity. researchgate.net

The following table summarizes key computational parameters often used to evaluate the antioxidant capacity of phenolic compounds, based on DFT calculations for methoxyphenol derivatives.

ParameterDescriptionSignificance in Reaction Mechanism
Bond Dissociation Enthalpy (BDE) The enthalpy change associated with the homolytic cleavage of the O-H bond in the phenolic group.A lower BDE value indicates a weaker O-H bond, favoring the Hydrogen Atom Transfer (HAT) mechanism.
Ionization Potential (IP) The energy required to remove an electron from the phenol molecule.A lower IP facilitates the initial step of the Single Electron Transfer-Proton Transfer (SET-PT) mechanism.
Proton Dissociation Enthalpy (PDE) The enthalpy change for the deprotonation of the phenol.A lower PDE suggests a more acidic phenol, which is favorable for the SPLET mechanism.
Proton Affinity (PA) The negative of the enthalpy change for the protonation of the phenoxide anion.A lower PA of the phenoxide anion indicates a greater driving force for the first step of the SPLET mechanism.
Electron Transfer Enthalpy (ETE) The enthalpy change for the electron transfer from the phenoxide anion.A lower ETE favors the second step of the SPLET mechanism.

Another significant area of computational study for compounds like this compound is their behavior in enzymatic reactions, particularly oxidation catalyzed by enzymes such as laccase. ebrary.netnih.gov Laccases are copper-containing oxidoreductases that catalyze the single-electron oxidation of phenolic compounds, with the concomitant reduction of oxygen to water. nih.govnih.gov

Computational modeling can be used to investigate the mechanism of laccase-catalyzed oxidation. The generally accepted mechanism involves the following steps:

Substrate Binding: The phenolic substrate binds to the active site of the laccase enzyme.

Single-Electron Oxidation: The enzyme abstracts a single electron from the phenolic hydroxyl group, generating a phenoxy radical intermediate. researchgate.net

Radical Delocalization: The resulting radical is often stabilized by resonance, delocalizing the unpaired electron over the aromatic ring.

Radical Coupling: These phenoxy radicals can then undergo coupling reactions (dimerization or polymerization) to form new C-C or C-O bonds. nih.govresearchgate.net This can lead to the formation of dimers, oligomers, or polymers. rsc.org

For a related compound, 2,6-dimethoxyphenol, a proposed mechanism for laccase-catalyzed dimerization involves the initial single-electron oxidation to a phenoxy radical. This radical then achieves resonance stabilization, and the recombination of two of these radicals leads to the formation of a dimer. researchgate.net A similar pathway can be postulated for this compound, where enzymatic oxidation would generate a phenoxy radical, which could then couple with another radical to form larger molecules. The specific sites of coupling would be influenced by the electron density distribution in the radical, which can be predicted using computational methods.

An exploration of the chemical reactivity and derivatization of this compound reveals a molecule with distinct functional groups—a phenolic hydroxyl and a methoxy group—attached to a biphenyl core. This structure allows for a variety of chemical transformations, making it a versatile scaffold in synthetic chemistry. The reactivity at each site can be selectively targeted through careful choice of reagents and reaction conditions, enabling the synthesis of a wide range of derivatives.

Mechanistic in Vitro Biological Activity Studies of 4 3 Methoxyphenyl Phenol

Exploration of Molecular Interactions with Biological Targets in vitro

In vitro studies are crucial for elucidating the direct molecular interactions of a compound with biological targets, providing insights into its potential mechanisms of action. For 4-(3-Methoxyphenyl)phenol, research into its direct interactions with specific proteins, such as transcription factors and enzymes, is an active area of investigation. While direct evidence for this compound is still emerging, studies on closely related derivatives offer valuable insights into its potential biological activities.

Ligand Binding Domain Interactions (e.g., PPARγ, STAT3 inhibition as mechanistic principle)

While direct in vitro studies on the interaction of this compound with the ligand binding domains of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Signal Transducer and Activator of Transcription 3 (STAT3) are limited, research on its derivative, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), provides significant mechanistic clues.

MMPP has been shown to enhance the transcriptional activity of PPARγ. nih.gov PPARγ is a nuclear receptor that plays a key role in adipogenesis and inflammation. Ligand binding to PPARγ can modulate the expression of target genes. The ability of MMPP to activate PPARγ suggests that it may bind to its ligand-binding domain, initiating a conformational change that leads to the recruitment of coactivators and subsequent gene transcription. nih.gov

Furthermore, MMPP has been identified as a selective inhibitor of STAT3. nih.govmdpi.com In vitro studies have demonstrated that MMPP can strongly inhibit the activation of STAT3 and its downstream signaling pathways in murine macrophages and human synoviocytes. nih.gov The proposed mechanism involves the direct binding of MMPP to the core fragment of the STAT3 DNA binding domain, which in turn inhibits its activation. nih.govmdpi.com This interaction prevents the phosphorylation and nuclear translocation of STAT3, thereby downregulating the expression of inflammatory proteins. nih.govnih.gov

Although these findings are for a derivative, they suggest that the core structure of this compound may serve as a scaffold for the development of potent modulators of PPARγ and STAT3.

Enzyme Modulation and Inhibition Mechanisms in vitro

Currently, there is a lack of specific in vitro studies detailing the direct modulation or inhibition of enzymes by this compound. However, the phenolic and methoxyphenyl moieties present in its structure are common in many known enzyme inhibitors. Phenolic compounds are known to interact with enzymes through various mechanisms, including hydrogen bonding and hydrophobic interactions, which can lead to competitive or non-competitive inhibition. Further research is required to explore the potential of this compound as an enzyme modulator.

Biochemical Pathway Modulation Studies in vitro

The effects of a compound on cellular function are often mediated through the modulation of complex biochemical pathways. In vitro studies are instrumental in dissecting these effects and identifying the specific signaling cascades involved.

Investigations into Antioxidant Activity Mechanisms (e.g., radical scavenging assays)

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The antioxidant potential of methoxyphenols, such as this compound, is influenced by the position and number of methoxy (B1213986) and hydroxyl groups on the aromatic ring. nih.gov

Common in vitro assays used to evaluate radical scavenging activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. mdpi.comnih.gov In the DPPH assay, the antioxidant reduces the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. mdpi.com Similarly, the ABTS assay measures the ability of a compound to scavenge the ABTS radical cation. nih.gov

Table 1: Common In Vitro Radical Scavenging Assays

AssayPrincipleMeasurement
DPPH Assay Reduction of the stable DPPH radical by an antioxidant.Decrease in absorbance at a specific wavelength. mdpi.com
ABTS Assay Scavenging of the pre-formed ABTS radical cation by an antioxidant.Decolorization of the ABTS radical cation solution. nih.gov

Studies on Cellular Signaling Pathways (e.g., PKCδ/JNK/AP-1 pathways)

While direct evidence for the effect of this compound on the PKCδ/JNK/AP-1 pathway is not available, a study on its derivative, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has shown significant modulation of this pathway in human monocytic THP-1 cells. researchgate.net

In this in vitro model, MMPP was found to inhibit the phorbol-12-myristate (B1219216) 13-acetate (PMA)-induced inflammatory response by mitigating the activation of Protein Kinase Cδ (PKCδ) and c-Jun N-terminal kinase (JNK), which in turn prevents the nuclear translocation of Activator Protein-1 (AP-1). researchgate.net This inhibition leads to the downregulation of inflammatory mediators. This suggests that compounds with a similar core structure to this compound may have the potential to modulate key inflammatory signaling pathways.

Mechanistic Insights from Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For phenolic compounds, including derivatives of this compound, SAR studies have provided valuable insights into their antioxidant and other biological activities.

The antioxidant activity of phenolic compounds is highly dependent on the number and position of hydroxyl and methoxy groups on the aromatic ring. nih.gov The presence of a phenolic hydroxyl group is crucial for radical scavenging activity. The position of the methoxy group relative to the hydroxyl group can either enhance or diminish this activity by influencing the stability of the phenoxyl radical formed after hydrogen donation. nih.gov Generally, methoxy groups at the ortho and para positions to the hydroxyl group can increase antioxidant activity through resonance stabilization. nih.gov

In the context of other biological activities, such as STAT3 inhibition, SAR studies on derivatives of (E)-2,4-bis(p-hydroxyphenyl)-2-butenal (BHPB), a parent compound of MMPP, have shown that modifications to the phenolic hydroxyl groups and the conjugated system can significantly impact potency. mdpi.com The design of MMPP from BHPB involved the modification of the phenolic alcohols to ethers, which was shown to enhance its binding affinity to STAT3. nih.gov This highlights the importance of specific structural features for targeted biological activity.

While specific SAR studies focused on a broad range of this compound derivatives are not extensively documented in the available literature, the general principles derived from studies on related phenolic and methoxyphenolic compounds provide a framework for predicting how structural modifications might impact the biological activity of this compound.

Applications of 4 3 Methoxyphenyl Phenol in Materials Science and Catalysis

The bifunctional nature of 4-(3-Methoxyphenyl)phenol, characterized by its reactive hydroxyl group and the electronically tunable methoxy-substituted biphenyl (B1667301) framework, makes it a valuable precursor in the development of high-performance materials and catalysts. Its rigid structure and potential for tailored functionalization have led to its exploration in advanced polymer synthesis, optoelectronic devices, and transition metal catalysis.

Future Research Perspectives for 4 3 Methoxyphenyl Phenol

Development of Novel Synthetic Routes

Future research into the synthesis of 4-(3-Methoxyphenyl)phenol is likely to focus on the development of more efficient, sustainable, and cost-effective methods. While classical methods such as the Suzuki-Miyaura coupling and Ullmann condensation provide viable pathways, there is room for significant improvement. wikipedia.orgwikipedia.org

The Ullmann condensation , a copper-catalyzed reaction for the formation of diaryl ethers, presents another avenue for synthetic innovation. wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org Future research could focus on the development of ligand-assisted copper-catalyzed reactions that proceed under milder conditions and with lower catalyst loadings. organic-chemistry.org The use of N,N-dimethylglycine as a promoter has shown promise in lowering reaction temperatures for the synthesis of diaryl ethers. organic-chemistry.org Exploring similar ligand systems for the synthesis of biaryls like this compound could lead to more efficient and environmentally friendly protocols.

Beyond these established methods, the exploration of novel synthetic strategies, such as C-H activation, could provide more direct and atom-economical routes to this compound. In silico screening and theoretical calculations can be employed to predict the feasibility of new synthetic pathways before extensive experimental work is undertaken, thereby accelerating the discovery of innovative synthetic methods. nih.gov

A comparative table of potential future synthetic routes is presented below:

Synthetic RoutePotential AdvancementsKey Research Areas
Suzuki-Miyaura Coupling - Development of reusable and highly active palladium catalysts.- Exploration of one-pot reaction protocols.- Use of greener solvent systems.- Nanocatalysis.- Heterogeneous catalysis.- Flow chemistry.
Ullmann Condensation - Design of efficient ligands for copper catalysts.- Reduction of reaction temperatures and catalyst loadings.- Expansion of substrate scope under milder conditions.- Ligand design and synthesis.- Mechanistic studies of copper-catalyzed reactions.
C-H Activation - Direct arylation of phenols, avoiding pre-functionalized starting materials.- Increased atom economy and reduced waste generation.- Catalyst design for selective C-H functionalization.- Understanding the mechanism of C-H activation.

Advanced Characterization Techniques

A deeper understanding of the physicochemical properties of this compound will be crucial for its future applications. While standard techniques like NMR and IR spectroscopy provide fundamental structural information, advanced characterization methods can offer more nuanced insights. chemicalbook.comnih.gov

Future research should employ a suite of advanced spectroscopic and microscopic techniques to build a comprehensive profile of this compound. These may include:

Solid-State NMR (ssNMR): To probe the molecular structure and packing in the crystalline state.

X-ray Crystallography: To definitively determine the three-dimensional arrangement of atoms and intermolecular interactions in the solid state.

Thermal Analysis (TGA/DSC): To investigate the thermal stability, melting point, and any phase transitions of the compound.

Advanced Mass Spectrometry Techniques: Such as tandem mass spectrometry (MS/MS) to elucidate fragmentation pathways and confirm molecular identity with high confidence.

UV-Vis Spectroscopy: To study the electronic transitions and photophysical properties, which can be correlated with computational predictions. sielc.com

A table summarizing the potential applications of these advanced techniques is provided below:

Characterization TechniqueInformation GainedPotential Impact
Solid-State NMR (ssNMR)- Crystalline packing and polymorphism.- Intermolecular interactions in the solid state.- Understanding of solid-state properties for material science applications.
X-ray Crystallography- Precise three-dimensional molecular structure.- Bond lengths, bond angles, and torsion angles.- Definitive structural confirmation.- Input for computational modeling.
Thermal Gravimetric Analysis (TGA)- Thermal stability and decomposition profile.- Determination of processing temperatures for polymer applications.
Differential Scanning Calorimetry (DSC)- Melting point, glass transition temperature, and other phase transitions.- Characterization of thermal behavior for material design.
UV-Vis Spectroscopy- Electronic absorption properties and HOMO-LUMO gap.- Understanding of optical properties for potential electronic applications.

Expansion of Computational Studies

Computational chemistry offers a powerful lens through which to investigate the properties and reactivity of this compound at the molecular level. Future research should leverage advanced computational methods to complement and guide experimental work.

Density Functional Theory (DFT) studies can be expanded to provide a more detailed understanding of the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of the molecule. researchgate.net These calculations can predict various properties, including spectroscopic signatures (IR, NMR), which can be compared with experimental data for validation. lclark.edu DFT can also be used to calculate global reactivity descriptors, which provide insights into the chemical reactivity and stability of the compound. researchgate.net

Molecular docking simulations are a valuable tool for exploring the potential biological activity of this compound. elsevierpure.com By docking the molecule into the active sites of various enzymes or receptors, researchers can predict binding affinities and modes of interaction. mdpi.com This can help to identify potential biological targets and guide the design of in vitro experiments. For instance, docking studies could explore the interaction of this compound with enzymes like tyrosinase, which is involved in melanin (B1238610) production. researchgate.net

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or within a biological membrane. These simulations can help to understand the conformational flexibility of the molecule and its interactions with surrounding molecules over time.

A summary of future computational research directions is presented below:

Computational MethodResearch FocusExpected Outcomes
Density Functional Theory (DFT)- Detailed electronic structure analysis.- Prediction of spectroscopic properties.- Calculation of reactivity descriptors.- Deeper understanding of molecular properties.- Correlation with experimental data.
Molecular Docking- Prediction of binding affinities to biological targets.- Identification of potential enzyme inhibitory activity.- Guidance for in vitro biological assays.- Hypothesis generation for mechanisms of action.
Molecular Dynamics (MD)- Study of conformational dynamics.- Simulation of interactions in solution or with biomolecules.- Insights into the dynamic behavior and intermolecular interactions.

Exploration of New Material Science Applications

The unique structure of this compound, featuring two aromatic rings with a flexible linkage, makes it an interesting candidate for various applications in material science. Future research should explore its potential as a building block for novel materials with tailored properties.

One promising area is in the development of high-performance polymers . The incorporation of the rigid biphenyl-like structure of this compound into polymer backbones could enhance their thermal stability and mechanical properties. acs.org Research could focus on synthesizing polyesters, polyamides, or polyimides derived from this compound and characterizing their properties. The methoxy (B1213986) group may also influence the processability and final properties of these polymers. acs.org Lignin-derived phenolic compounds are already being explored as precursors for thermoplastics and thermoset polymers, and this compound could be a valuable addition to this library of bio-based monomers. mdpi.com

Another potential application lies in the field of liquid crystals . Biphenyl (B1667301) derivatives are known to exhibit liquid crystalline properties, and the specific geometry and polarity of this compound could make it or its derivatives suitable for use in liquid crystal displays (LCDs) or other optoelectronic devices. rsc.orggoogle.com Future work could involve the synthesis of a series of derivatives with varying alkyl chain lengths to investigate their liquid crystalline behavior.

The antioxidant properties of phenolic compounds also suggest that this compound could be investigated as a stabilizer or antioxidant additive in various materials to prevent degradation caused by oxidation. rsc.org

A table outlining potential material science applications is provided below:

Application AreaResearch DirectionPotential Advantages
High-Performance Polymers- Synthesis of polyesters, polyamides, and polycarbonates.- Evaluation of thermal and mechanical properties.- Enhanced thermal stability.- Potential for bio-based polymers.
Liquid Crystals- Synthesis and characterization of derivatives.- Investigation of mesophase behavior.- Development of new liquid crystal materials for display technologies.
Material Additives- Evaluation as a thermal or UV stabilizer.- Assessment of antioxidant properties in polymer matrices.- Improved material longevity and performance.

Deepening Mechanistic Understanding of Biological Interactions in vitro

Preliminary studies on related methoxyphenyl phenols suggest potential biological activities, particularly as antioxidants and enzyme inhibitors. archivesofmedicalscience.comresearchgate.net Future in vitro research on this compound should aim to elucidate the specific mechanisms underlying these interactions.

Antioxidant activity is a key area for investigation. Studies could employ various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, to quantify the antioxidant capacity of this compound. elsevierpure.comatlantis-press.com Mechanistic studies could then explore whether the antioxidant activity is due to hydrogen atom transfer, electron transfer, or a combination of both.

The potential for enzyme inhibition is another important research avenue. Based on the structure of the compound, enzymes such as tyrosinase, which are involved in pigmentation, could be relevant targets. researchgate.netelsevierpure.com In vitro enzyme kinetics studies could determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constants (Ki). A (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP) has been shown to have anti-inflammatory and anti-amyloidogenic effects through the inhibition of the STAT3 pathway, suggesting that related compounds could have interesting neurological applications. nih.gov

Further in vitro studies could investigate the cytotoxicity of this compound in various cell lines to assess its potential for therapeutic applications or to understand any potential toxicity. mdpi.com

The following table summarizes future in vitro research directions:

Biological InteractionIn Vitro AssayMechanistic Question
Antioxidant Activity- DPPH radical scavenging assay.- ABTS radical cation scavenging assay.- What is the primary mechanism of radical scavenging (hydrogen vs. electron transfer)?
Enzyme Inhibition- Tyrosinase inhibition assay.- Other relevant enzyme kinetic studies.- Is the inhibition competitive, non-competitive, or uncompetitive?- What are the key structural features for binding to the active site?
Cytotoxicity- MTT or SRB assays on various cell lines.- What is the concentration-dependent effect on cell viability?- Are there selective effects on different cell types?

Q & A

Q. What are the recommended synthetic routes for 4-(3-Methoxyphenyl)phenol in laboratory settings?

  • Methodological Answer : The synthesis of this compound can be approached via electrophilic aromatic substitution or cross-coupling reactions . For example:
  • Electrophilic Substitution : React phenol derivatives with 3-methoxyphenyl electrophiles (e.g., using Friedel–Crafts alkylation or halogenation) under controlled conditions. Catalytic systems like iron-chromium mixed oxides may enhance regioselectivity .
  • Chalcone Intermediates : Utilize chalcone precursors (α,β-unsaturated ketones) reacted with thiosemicarbazide or phenylhydrazine, followed by cyclization. This method is eco-friendly when employing acetic acid as a catalyst and ethanol as a recoverable solvent .
    Key Considerations : Optimize reaction temperature, solvent polarity, and catalyst loading to minimize byproducts.

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) in positive/negative ionization modes to confirm molecular weight (e.g., C₁₃H₁₂O₂, expected m/z 200.0837). Fragmentation patterns can identify substituent positions .
  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra for diagnostic peaks:
  • Aromatic protons: δ 6.7–7.3 ppm (split patterns indicate substitution).
  • Methoxy group: δ ~3.8 ppm (singlet).
  • FT-IR : Look for O–H stretching (~3200 cm⁻¹) and C–O–C asymmetric stretching (~1250 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators if aerosol formation is likely .
  • Ventilation : Conduct experiments in fume hoods to avoid inhalation of dust or vapors.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Prevent entry into drains .
  • Storage : Keep in airtight containers at room temperature, away from oxidizers and ignition sources .

Advanced Research Questions

Q. How can researchers design experiments to elucidate reaction mechanisms involving this compound?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via HPLC or GC-MS at timed intervals. Calculate rate constants under varying temperatures/pH to infer mechanism (e.g., SN1 vs. SN2) .
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) or ¹³C-labeled reagents to track proton transfer or bond cleavage sites .
  • Computational Modeling : Perform DFT calculations (e.g., PCM-DFT) to simulate transition states and compare with experimental data .

Q. What in vitro metabolomics approaches are effective for identifying metabolites of this compound?

  • Methodological Answer :
  • Sample Preparation : Incubate the compound with liver microsomes or hepatocytes. Quench reactions with acetonitrile and centrifuge to pellet proteins .
  • LC-HRMS Analysis : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid). Detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) via accurate mass shifts .
  • Data Interpretation : Apply software (e.g., XCMS Online) for peak alignment, metabolite annotation, and pathway mapping (e.g., cytochrome P450 involvement) .

Q. How does the electronic structure of this compound influence its physicochemical properties?

  • Methodological Answer :
  • Solvatochromic Studies : Measure UV-Vis spectra in solvents of varying polarity to assess π→π* transitions and charge-transfer interactions .
  • Nonlinear Optical (NLO) Properties : Use hyper-Rayleigh scattering or DFT to evaluate polarizability and hyperpolarizability. The methoxy group’s electron-donating effect enhances NLO responses .
  • Thermodynamic Stability : Perform DSC/TGA to determine melting points and decomposition pathways. Compare with computational ΔG values .

Tables for Key Data

Table 1 : Spectral Signatures of this compound

TechniqueKey Peaks/DataReference
¹H NMR δ 3.8 (s, OCH₃), δ 6.7–7.3 (m, aromatic H)
HRMS m/z 200.0837 [M+H]⁺
FT-IR 3200 cm⁻¹ (O–H), 1250 cm⁻¹ (C–O–C)

Table 2 : Reaction Optimization Parameters for Synthesis

ParameterOptimal RangeImpact on YieldReference
Temperature80–100°CMaximizes rate
Catalyst Loading5–10 mol% Fe/Cr oxideEnhances selectivity
SolventEthanol/water (7:3)Balances solubility

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Feasible Synthetic Routes

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Reactant of Route 2
Reactant of Route 2
4-(3-Methoxyphenyl)phenol

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